molecular formula C16H12N2O2 B6391748 2-Amino-5-(naphthalen-1-yl)isonicotinic acid CAS No. 1261927-49-4

2-Amino-5-(naphthalen-1-yl)isonicotinic acid

Cat. No.: B6391748
CAS No.: 1261927-49-4
M. Wt: 264.28 g/mol
InChI Key: RFSLHGMGCVQZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(naphthalen-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an amino group at the 2-position and a naphthalen-1-yl group at the 5-position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(naphthalen-1-yl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups such as Cl, Br, or NO2 in the arylazo moiety to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as ZnCl2.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(naphthalen-1-yl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-(naphthalen-1-yl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(naphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(naphthalen-1-yl)isonicotinic acid is unique due to the presence of both the amino group and the naphthalen-1-yl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-naphthalen-1-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSLHGMGCVQZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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